

# onternabez molecular formula and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **onternabez**

Cat. No.: **B1259885**

[Get Quote](#)

## An In-depth Technical Guide to **Onternabez**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Onternabez**, also known by its research code HU-308 and developmental codes PPP-003 and ARDS-003, is a synthetic cannabinoid distinguished by its potent and highly selective agonist activity at the Cannabinoid Receptor 2 (CB2).<sup>[1][2][3][4]</sup> First synthesized in the late 1990s, **onternabez** is structurally classified as a pinene dimethoxy-DMH-CBD derivative.<sup>[1]</sup> Its profound selectivity for the CB2 receptor over the CB1 receptor—the primary mediator of the psychoactive effects of cannabinoids—positions **onternabez** as a promising non-psychoactive therapeutic agent.<sup>[1][2]</sup>

This document provides a comprehensive technical overview of **onternabez**, detailing its molecular characteristics, mechanism of action, pharmacological data, and key experimental methodologies used in its characterization. Its primary therapeutic potential lies in its immunomodulatory and anti-inflammatory effects, with active investigation into its use for conditions such as acute respiratory distress syndrome (ARDS), sepsis, and other inflammatory disorders.<sup>[5][6][7][8]</sup>

## Molecular Profile

The fundamental chemical and physical properties of **onternabez** are summarized below.

| Property          | Value                                                                                                        | Source              |
|-------------------|--------------------------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>27</sub> H <sub>42</sub> O <sub>3</sub>                                                               | Vulcanchem, PubChem |
| Molecular Weight  | 414.6 g/mol                                                                                                  | Vulcanchem, PubChem |
| IUPAC Name        | [(1R,2S,5R)-2-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol | Vulcanchem          |
| Synonyms          | HU-308, HU308, PPP-003, ARDS-003                                                                             | Wikipedia           |
| Compound Class    | Synthetic Cannabinoid                                                                                        | Vulcanchem          |

## Mechanism of Action and Signaling Pathways

**Onternabez** exerts its biological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on immune cells (e.g., B cells, T cells, macrophages, microglia) and in peripheral tissues.[3][9]

## Receptor Binding and Selectivity

**Onternabez** is a full agonist at the CB2 receptor and exhibits remarkable selectivity. Studies have demonstrated that it binds to the CB2 receptor with high affinity while having negligible affinity for the CB1 receptor, thereby avoiding the psychotropic effects associated with CB1 activation.[2]

## Intracellular Signaling Cascade

As a Gai-coupled receptor, the activation of CB2 by **onternabez** initiates a canonical signaling cascade:

- G-Protein Activation: **Onternabez** binding induces a conformational change in the CB2 receptor, leading to the activation of the associated inhibitory G-protein (Gai).

- Adenylyl Cyclase Inhibition: The activated G $\alpha$ i subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][9]
- MAPK Pathway Activation: CB2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which plays a role in regulating gene expression and cell proliferation.[9]

## Immunomodulatory Effects

The primary therapeutic utility of **onternabez** stems from its profound anti-inflammatory and immunomodulatory properties, which are downstream consequences of the initial signaling events.

- Cytokine Modulation: Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 $\beta$  (IL-1 $\beta$ ), IL-6, and IL-8, while promoting the release of anti-inflammatory cytokines like IL-10.[3][5][10]
- NF- $\kappa$ B Pathway Inhibition: A key mechanism for this anti-inflammatory effect is the ability of CB2 receptor signaling to prevent the nuclear translocation of the transcription factor NF- $\kappa$ B. [6] NF- $\kappa$ B is a master regulator of the inflammatory response, and its inhibition is a critical step in dampening inflammation.
- Macrophage Polarization: CB2 agonism promotes the polarization of macrophages and microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and facilitating tissue repair.[3][6]

[Click to download full resolution via product page](#)

## Onternabez CB2 Receptor Signaling Pathway

## Pharmacological Data

The following tables summarize key quantitative data characterizing the pharmacological profile of **onternabez** (HU-308).

Table 4.1: Receptor Binding and Functional Activity

| Parameter                              | Receptor  | Value             | Species | Assay Type          | Source         |
|----------------------------------------|-----------|-------------------|---------|---------------------|----------------|
| Binding Affinity ( $K_i$ )             | CB2       | $22.7 \pm 3.9$ nM | Human   | Radioligand Binding | PubMed Central |
| Binding Affinity ( $K_i$ )             | CB1       | $> 10,000$ nM     | Human   | Radioligand Binding | PubMed Central |
| Selectivity Ratio ( $K_i$ )            | CB1 / CB2 | $> 440$           | Human   | Calculated          | PubMed Central |
| Functional Potency (EC <sub>50</sub> ) | CB2       | 5.57 nM           | Human   | cAMP Inhibition     | PubMed Central |

Table 4.2: Preclinical Anti-Inflammatory Effects (LPS-Induced Periodontitis Model)

| Inflammatory Mediator               | LPS Control Group  | LPS + HU-308 Group | % Reduction | Species | Source |
|-------------------------------------|--------------------|--------------------|-------------|---------|--------|
| iNOS Activity (pmol/min/mg)         | $90.18 \pm 36.51$  | $16.37 \pm 4.73$   | ~81.8%      | Rat     | PubMed |
| TNF- $\alpha$ (pg/mg protein)       | $185.70 \pm 25.63$ | $95.89 \pm 17.47$  | ~48.4%      | Rat     | PubMed |
| PGE <sub>2</sub> (pg/mg wet weight) | $159.20 \pm 38.70$ | $71.25 \pm 17.75$  | ~55.2%      | Rat     | PubMed |

## Experimental Protocols

The characterization of **onternabez** relies on a suite of standard pharmacological assays.

Below are detailed methodologies for key experiments.

## Protocol: Competitive Radioligand Binding Assay (for $K_i$ Determination)

- Objective: To determine the binding affinity ( $K_i$ ) of **onternabez** for CB1 and CB2 receptors.
- Methodology:
  - Membrane Preparation: Utilize cell membranes prepared from cell lines (e.g., HEK293, CHO) stably overexpressing either human CB1 or CB2 receptors.[\[11\]](#)
  - Reaction Setup: In a 96-well plate, incubate the receptor-expressing membranes with a constant concentration of a high-affinity, non-selective cannabinoid radioligand (e.g., [ $^3$ H]CP55,940).
  - Competitive Binding: Add varying concentrations of unlabeled **onternabez** to the wells to compete with the radioligand for receptor binding sites.
  - Incubation: Incubate the reaction mixture for 60-90 minutes at 30-37°C to allow binding to reach equilibrium.[\[11\]](#)
  - Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
  - Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
  - Data Analysis: Plot the percentage of specific binding against the log concentration of **onternabez**. Determine the  $IC_{50}$  value (the concentration of **onternabez** that inhibits 50% of specific radioligand binding). Calculate the  $K_i$  value using the Cheng-Prusoff equation.[\[11\]](#)

## Protocol: cAMP Accumulation Assay (for $EC_{50}$ Determination)

- Objective: To measure the functional potency ( $EC_{50}$ ) of **onternabez** by quantifying its ability to inhibit adenylyl cyclase activity.
- Methodology:
  - Cell Culture: Seed CB2-expressing cells (e.g., CHO-hCB2) in a 96-well plate and incubate overnight.
  - Compound Addition: Prepare serial dilutions of **onternabez** in assay buffer and add them to the appropriate wells.
  - Stimulation: Add a solution of forskolin (e.g., 10  $\mu$ M) to all wells (except the negative control). Forskolin directly activates adenylyl cyclase, leading to a large production of cAMP.[9]
  - Incubation: Incubate the plate for a specified time (e.g., 30-90 minutes) to allow for cAMP accumulation.[9]
  - Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, LANCE).
  - Data Analysis: Plot the measured cAMP concentration against the logarithm of the **onternabez** concentration. Fit the data to a sigmoidal dose-response curve to determine the  $EC_{50}$  value, representing the concentration of **onternabez** that causes a 50% inhibition of the forskolin-stimulated cAMP production.[9]

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Onternabez - Wikipedia [en.wikipedia.org]
- 2. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ontarnabez | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. labiotech.eu [labiotech.eu]
- 6. Onternabez - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Tetra Bio-Pharma's oral ARDS-003 cleared by Health Canada to enter clinic | BioWorld [bioworld.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [onternabez molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1259885#onternabez-molecular-formula-and-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)